molecular formula C21H20ClN3O3S B4675221 1-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA

1-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA

Cat. No.: B4675221
M. Wt: 429.9 g/mol
InChI Key: MBHUOGYQISZQHY-UHFFFAOYSA-N
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Description

1-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA is a complex organic compound that features a unique combination of functional groups It is characterized by the presence of a chlorinated phenyl ring, a morpholine moiety, a benzofuran core, and a thiourea linkage

Preparation Methods

The synthesis of 1-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorinated Phenyl Ring: This step may involve electrophilic aromatic substitution reactions to introduce the chlorine atom.

    Attachment of the Morpholine Moiety: This can be done through nucleophilic substitution reactions.

    Formation of the Thiourea Linkage: This step involves the reaction of isothiocyanates with amines to form the thiourea group.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under appropriate conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: The thiourea linkage can be hydrolyzed under acidic or basic conditions to form corresponding amines and carbonyl compounds.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various acids or bases for hydrolysis.

Scientific Research Applications

1-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA has a wide range of scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development. It can be used in studies related to enzyme inhibition or receptor binding.

    Medicine: Due to its potential biological activity, the compound may be investigated for its therapeutic potential in treating various diseases.

    Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific biological activity of the compound.

Comparison with Similar Compounds

1-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA can be compared with other similar compounds, such as:

    Indole Derivatives: These compounds also contain aromatic rings and exhibit diverse biological activities.

    Thiazole Derivatives: These compounds have a thiazole ring and are known for their biological activities.

    Benzofuran Derivatives: These compounds contain a benzofuran core and are used in various scientific research applications.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological and chemical properties.

Properties

IUPAC Name

N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S/c1-13-15-4-2-3-5-18(15)28-19(13)20(26)24-21(29)23-14-6-7-17(16(22)12-14)25-8-10-27-11-9-25/h2-7,12H,8-11H2,1H3,(H2,23,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHUOGYQISZQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC(=S)NC3=CC(=C(C=C3)N4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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